5-Nitrooxolan-2-one
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Overview
Description
5-Nitrooxolan-2-one is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrooxolan-2-one typically involves the nitration of oxolan-2-one. This process can be achieved by reacting oxolan-2-one with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the formation of the desired nitro compound without over-nitration or decomposition.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the compound while minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Nitrooxolan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-aminooxolan-2-one.
Substitution: Formation of various substituted oxolan-2-one derivatives.
Scientific Research Applications
5-Nitrooxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitrooxolan-2-one involves its interaction with biological molecules through its nitro group. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in antimicrobial applications, where the compound can disrupt the metabolic processes of microorganisms.
Comparison with Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Another nitro-containing heterocyclic compound with applications in energetic materials.
Nitroxoline: A nitroquinoline derivative with antimicrobial properties.
Comparison: 5-Nitrooxolan-2-one is unique due to its five-membered ring structure, which imparts different chemical reactivity and biological activity compared to other nitro-containing heterocycles. Its specific ring structure and functional groups make it a versatile compound for various applications, distinguishing it from similar compounds like 3-Nitro-1,2,4-triazol-5-one and Nitroxoline.
Properties
CAS No. |
827300-16-3 |
---|---|
Molecular Formula |
C4H5NO4 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
5-nitrooxolan-2-one |
InChI |
InChI=1S/C4H5NO4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2 |
InChI Key |
NZOACZIDPIQOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1[N+](=O)[O-] |
Origin of Product |
United States |
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